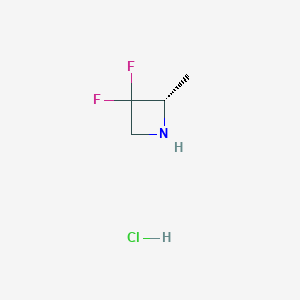

(2S)-3,3-difluoro-2-methylazetidine hydrochloride

Description

(2S)-3,3-Difluoro-2-methylazetidine hydrochloride (CAS: 1638772-18-5) is a fluorinated azetidine derivative with the molecular formula C₄H₈ClF₂N and a molecular weight of 143.57 g/mol . This compound features a four-membered azetidine ring substituted with two fluorine atoms at the 3-position and a methyl group at the 2-position, with stereochemical specificity at the 2S configuration. The presence of fluorine atoms enhances its metabolic stability and bioavailability by reducing the basicity of the amine group and increasing lipophilicity, as observed in fluorinated pharmaceuticals .

The compound is synthesized via catalytic methods involving borohydride reagents, as described for related azetidine derivatives . It is stored under inert conditions (2–8°C) due to its sensitivity to moisture and temperature .

Properties

IUPAC Name |

(2S)-3,3-difluoro-2-methylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.ClH/c1-3-4(5,6)2-7-3;/h3,7H,2H2,1H3;1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRHEOUHFFMYKB-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(CN1)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of difluoromethylation reagents, which can be introduced through various chemical reactions such as nucleophilic substitution or radical chemistry . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of (2S)-3,3-difluoro-2-methylazetidine hydrochloride may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S)-3,3-Difluoro-2-methylazetidine hydrochloride can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include difluoromethylation reagents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield difluoromethylated azetidine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives .

Scientific Research Applications

(2S)-3,3-Difluoro-2-methylazetidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of (2S)-3,3-difluoro-2-methylazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2S)-3,3-difluoro-2-methylazetidine hydrochloride with structurally related azetidine and morpholine derivatives:

Key Observations:

Fluorination Impact: The two fluorine atoms in the target compound lower the amine’s basicity compared to non-fluorinated analogs (e.g., 3-methylazetidine hydrochloride), improving its resistance to enzymatic degradation . Compared to mono-fluorinated derivatives (e.g., (2S,3S)-3-fluoro-2-methylazetidine hydrochloride), the difluoro substitution further enhances metabolic stability and binding affinity through stronger inductive effects .

This is absent in 3,3-difluoroazetidine hydrochloride, which has a simpler structure .

Ring Size and Heteroatoms :

- Morpholine derivatives (e.g., (2S)-2-(trifluoromethyl)morpholine hydrochloride) exhibit different pharmacokinetic profiles due to their six-membered ring and oxygen heteroatom, which alter solubility and hydrogen-bonding capacity .

Biological Activity

(2S)-3,3-Difluoro-2-methylazetidine hydrochloride is a fluorinated azetidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily utilized as a building block for synthesizing more complex molecules, particularly in pharmaceuticals and agrochemicals. Its unique structural features, including the difluoromethyl group, suggest enhanced interactions with biological targets, which are critical for therapeutic applications.

The compound has the following chemical properties:

- Molecular Formula : CHClFN

- Molecular Weight : 141.55 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group enhances the compound's binding affinity and selectivity towards these targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may modulate receptor signaling pathways, influencing cellular responses.

In Vitro Studies

Research indicates that this compound exhibits significant biological activities:

-

Anticancer Activity :

- In studies involving various cancer cell lines, the compound demonstrated potent antiproliferative effects. For instance, it inhibited growth in breast cancer cell lines (MCF-7 and MDA-MB-231) at nanomolar concentrations .

- Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent .

- Antimicrobial Properties :

In Vivo Studies

In vivo evaluations using SCID mice have provided insights into the compound's therapeutic potential:

- Toxicity Assessment : The maximum tolerated dose (MTD) was determined to be 15 mg/kg when administered intravenously without significant weight loss or toxicity observed .

- Tumor Growth Inhibition : Administration of this compound led to significant tumor size reduction in xenograft models, showcasing its efficacy in cancer treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Difluoromethyl group | Potent anticancer and antimicrobial activities |

| 3,3-Difluoroazetidine | Lacks methyl group | Moderate activity against certain cancer types |

| 2-Methylazetidine | Lacks difluoromethyl group | Limited biological activity |

| 3-Fluoro-2-methylazetidine | Contains only one fluorine atom | Reduced potency compared to difluorinated analogs |

Case Studies

- Case Study on Cancer Treatment :

- Antimicrobial Efficacy :

Q & A

Q. What are the recommended synthesis methods for (2S)-3,3-difluoro-2-methylazetidine hydrochloride, and how do stereochemical considerations influence the process?

Synthesis typically involves fluorinated precursors and stereoselective strategies. For azetidine derivatives, ring-closing reactions or nucleophilic substitution (e.g., replacing hydroxyl or amino groups with fluorine) are common. Stereochemical control is critical: chiral auxiliaries or asymmetric catalysis may be used to achieve the (2S) configuration. For example, fluorination via DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can introduce difluoro groups while preserving stereochemistry . Post-synthesis, hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous solvents.

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- NMR Spectroscopy : NMR distinguishes between fluorine environments, while and NMR confirm stereochemistry and substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHClFN, MW 157.57) .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns, as seen in similar azetidine hydrochlorides .

- HPLC/Polarimetry : Assesses enantiomeric purity, critical for pharmacological studies .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While toxicological data are limited, standard precautions for hydrochloride salts apply:

Q. How does fluorination at the 3,3-position affect the compound’s physicochemical properties?

Fluorine’s electronegativity increases polarity and metabolic stability. The difluoro substitution reduces basicity of the azetidine nitrogen, potentially altering solubility and bioavailability. Comparative studies of fluorinated vs. non-fluorinated analogs show enhanced lipophilicity (logP increase by ~0.5–1.0), impacting membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts) for this compound?

Anomalies may arise from dynamic effects (e.g., ring puckering) or solvent interactions. Strategies include:

- Variable-temperature NMR to identify conformational exchange .

- Computational modeling (DFT) to correlate observed shifts with predicted geometries .

- Cross-validation with X-ray structures to confirm static vs. dynamic disorder .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

- pH-Dependent Stability : Incubate in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC. Hydrochloride salts often show instability in alkaline conditions due to deprotonation .

- Plasma/Urine Stability : Assess half-life in spiked biological matrices. For example, similar azetidine derivatives degrade by 11% in urine over 48 hours, requiring stabilization with protease inhibitors .

- Long-Term Storage : Test stability at -20°C vs. 4°C; azetidines with labile fluorine substituents may require lyophilization .

Q. How can synthetic routes be optimized to improve yield and scalability?

- Flow Chemistry : Continuous processing minimizes intermediates and improves reaction control for fluorination steps.

- Microwave-Assisted Synthesis : Accelerates ring-closing steps (e.g., azetidine formation from diols) .

- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for HCl salt precipitation .

Q. What mechanisms underlie the compound’s potential interactions with biological targets (e.g., GPCRs or ion channels)?

Fluorine’s electron-withdrawing effects modulate hydrogen-bonding capacity and receptor affinity. Docking studies suggest:

- The difluoro group may stabilize interactions with hydrophobic pockets in targets like σ receptors.

- Methyl substitution at C2 introduces steric effects, potentially enhancing selectivity .

- Comparative assays with non-fluorinated analogs are critical to isolate fluorine-specific effects .

Key Research Gaps and Future Directions

- Stereoselective Fluorination : Develop catalytic asymmetric methods to improve enantiomeric excess.

- In Vivo Pharmacokinetics : Assess oral bioavailability and blood-brain barrier penetration in rodent models.

- Target Deconvolution : Use CRISPR screening or proteomics to identify novel biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.